Superior Antiproliferative Potency of MY-943 Against Gastric Cancer Cell Lines Compared to Other Dual Tubulin/LSD1 Inhibitors
MY-943 exhibits significantly greater antiproliferative potency against gastric cancer cell lines compared to the dual tubulin/LSD1 inhibitor Tubulin/LSD1-IN-1 [1][2]. Specifically, against MGC-803 gastric cancer cells, MY-943 achieves an IC50 of 0.017 μM (17 nM), which is approximately 1.9-fold more potent than the 33 nM IC50 reported for Tubulin/LSD1-IN-1 [1][2]. Against HGC-27 cells, MY-943's IC50 of 0.022 μM (22 nM) is also more potent than the 49 nM value for Tubulin/LSD1-IN-1 [1][2]. MY-943 also shows superior potency against MGC-803 cells compared to compound L-6 (IC50 33 nM), another dual tubulin/LSD1 inhibitor [3]. This consistent potency advantage across multiple gastric cancer models underscores MY-943's enhanced activity.
| Evidence Dimension | Antiproliferative IC50 against gastric cancer cell lines |
|---|---|
| Target Compound Data | MGC-803: IC50 = 0.017 μM (17 nM); HGC-27: IC50 = 0.022 μM (22 nM) [1] |
| Comparator Or Baseline | Tubulin/LSD1-IN-1 (dual tubulin/LSD1 inhibitor): MGC-803 IC50 = 33 nM; HGC-27 IC50 = 49 nM [2]; L-6 (dual tubulin/LSD1 inhibitor): MGC-803 IC50 = 33 nM [3] |
| Quantified Difference | MY-943 is 1.9-fold more potent than Tubulin/LSD1-IN-1 against MGC-803 and >2-fold more potent against HGC-27. It is also 1.9-fold more potent than L-6 against MGC-803. |
| Conditions | MGC-803 and HGC-27 human gastric cancer cell lines, 48-72 hour exposure, MTT assay |
Why This Matters
Higher potency against target cells reduces the required dose for efficacy, potentially minimizing off-target effects and improving therapeutic window, a key consideration in selecting a lead compound for gastric cancer research.
- [1] Yuan, X. Y., Song, C. H., Liu, X. J., Wang, X., Jia, M. Q., Wang, W., ... & Zhang, S. Y. (2023). Discovery of novel N-benzylarylamide-dithiocarbamate based derivatives as dual inhibitors of tubulin polymerization and LSD1 that inhibit gastric cancers. European Journal of Medicinal Chemistry, 252, 115281. View Source
- [2] MedChemExpress. Tubulin/LSD1-IN-1. Product Datasheet. View Source
- [3] Ji, J. W., et al. (2025). Discovery of novel 1,2,3-triazole arylamide derivatives bearing dithiocarbamate moiety as dual inhibitors of tubulin and LSD1 with potent anticancer activity. European Journal of Medicinal Chemistry, 296, 117879. View Source
